tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate: is a chemical compound used primarily as a research tool. It is known for its ability to inhibit ion channels and ligand binding, making it valuable in various scientific studies . The compound has shown potent inhibitory effects on the human Nav1.8 sodium channel and the human Nav1.9 voltage-gated potassium channel .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate and propargyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl group.
Oxidation Reactions: It can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Oxidized derivatives with increased oxygen content.
Reduction Reactions: Reduced derivatives with decreased oxygen content.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chemical entities and complex molecules .
Biology: In biological research, it serves as a tool to study ion channel functions and ligand-receptor interactions. Its inhibitory effects on specific ion channels make it valuable in electrophysiological studies .
Medicine: While not directly used as a therapeutic agent, the compound’s ability to modulate ion channels can be leveraged in the development of new drugs targeting these channels.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of innovative products.
Mechanism of Action
The compound exerts its effects by inhibiting ion channels, specifically the human Nav1.8 sodium channel and the human Nav1.9 voltage-gated potassium channel . It binds to these channels and blocks the flow of ions, thereby modulating their activity. This inhibition can affect various physiological processes, making the compound a valuable tool in studying ion channel functions and related pathways.
Comparison with Similar Compounds
- tert-Butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate
- tert-Butyl N-methyl-N-(prop-2-yn-1-yl)carbamate
- tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate
Comparison:
- tert-Butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate has a similar structure but differs in the ring size and position of the propargyl group .
- tert-Butyl N-methyl-N-(prop-2-yn-1-yl)carbamate features a methyl group instead of the piperidinyl group, affecting its reactivity and binding properties .
- tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate contains two propargyl groups, which can influence its chemical behavior and applications .
The unique structure of tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate, particularly the presence of the piperidinyl group, contributes to its specific inhibitory effects on ion channels, distinguishing it from similar compounds.
Properties
IUPAC Name |
tert-butyl N-(1-prop-2-ynylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-5-8-15-9-6-11(7-10-15)14-12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFADCULPALWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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